molecular formula C17H17N7O B2805838 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide CAS No. 2034582-55-1

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide

Cat. No.: B2805838
CAS No.: 2034582-55-1
M. Wt: 335.371
InChI Key: DRZNGVNTYNIVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide is a synthetic organic compound that features a complex structure with multiple heterocyclic rings. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyrimidine and pyridine intermediates, followed by the formation of the azetidine ring. Key steps might include:

    Formation of the pyrimidine ring: This could involve the condensation of appropriate amines and aldehydes.

    Introduction of the imidazole group: This might be achieved through nucleophilic substitution reactions.

    Formation of the azetidine ring: This could involve cyclization reactions under basic or acidic conditions.

    Coupling reactions: The final step might involve coupling the azetidine intermediate with the pyrimidine and pyridine intermediates using reagents like coupling agents (e.g., EDC, DCC).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include:

    Optimization of reaction conditions: Temperature, solvent, and catalyst optimization.

    Scale-up processes: Ensuring the reactions can be performed on a large scale with consistent quality.

    Purification methods: Techniques like crystallization, chromatography, and recrystallization to obtain pure product.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Nucleophilic or electrophilic substitution reactions might be possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents might include dichloromethane, ethanol, and water.

    Catalysts: Catalysts like palladium on carbon (Pd/C) might be used in hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide: can be compared with other heterocyclic compounds that feature imidazole, pyrimidine, and pyridine rings.

    Unique Features: The presence of the azetidine ring and the specific arrangement of the heterocyclic rings might confer unique properties, such as specific binding affinities or reactivity.

Highlighting Uniqueness

    Structural uniqueness: The combination of imidazole, pyrimidine, and pyridine rings in a single molecule.

    Potential biological activity: Unique interactions with biological targets due to the specific arrangement of functional groups.

Properties

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)-N-(6-methylpyridin-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7O/c1-12-3-2-4-14(21-12)22-17(25)13-8-24(9-13)16-7-15(19-10-20-16)23-6-5-18-11-23/h2-7,10-11,13H,8-9H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZNGVNTYNIVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.